

# Technical Guide: Spectroscopic Data of 1,5-Dichloro-2,3-dinitrobenzene

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## Compound of Interest

|                |                                 |
|----------------|---------------------------------|
| Compound Name: | 1,5-Dichloro-2,3-dinitrobenzene |
| CAS No.:       | 28689-08-9                      |
| Cat. No.:      | B1605971                        |

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## Executive Summary & Compound Identity

**1,5-Dichloro-2,3-dinitrobenzene** (CAS: 28689-08-9) is a highly functionalized aromatic intermediate.<sup>[1][2][3][4]</sup> Unlike its more common isomer (1,5-dichloro-2,4-dinitrobenzene), the 2,3-dinitro substitution pattern introduces significant steric strain, forcing the nitro groups to rotate out of the aromatic plane. This structural distortion creates unique spectroscopic signatures, particularly in IR and NMR, and leads to symmetry reduction in the solid state (symmetry).

| Property          | Data  |
|-------------------|---|
| IUPAC Name        | 1,5-Dichloro-2,3-dinitrobenzene   |
| Molecular Formula |   |
| Molecular Weight  | 236.99 g/mol (Monoisotopic: 235.94 Da)  |
| Structure         | Asymmetric ( ); Vicinal nitro groups at 2,3; Chlorines at 1, <a href="#">[1]</a> 5.             |
| Key Application   | Crystallographic studies (optical anomalies), energetic material precursor. <a href="#">[5]</a> |

## Mass Spectrometry (MS) Profile

The mass spectrum of DCDNB is dominated by the characteristic isotopic clustering of two chlorine atoms and the sequential loss of nitro groups.

## Isotopic Abundance Patterns

The presence of two Chlorine atoms ( and ) creates a distinct triplet pattern for the molecular ion ( ).

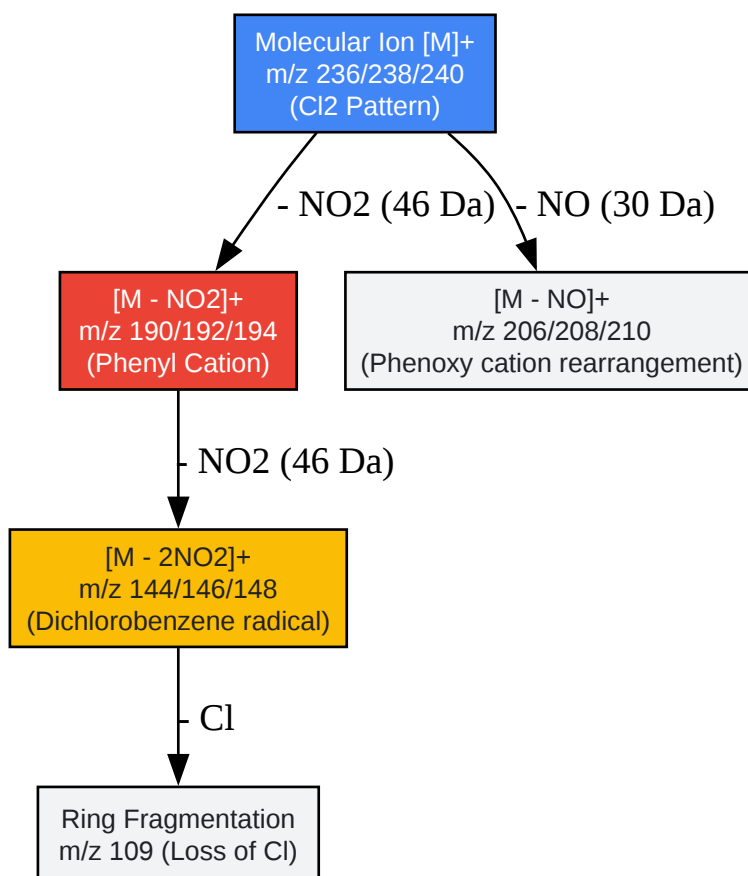
- M+ (m/z 236): isotopologue (Relative Intensity: 100%)[\[1\]](#)
- M+2 (m/z 238): isotopologue (Relative Intensity: ~64%)[\[1\]](#)
- M+4 (m/z 240): isotopologue (Relative Intensity: ~10%)[\[1\]](#)

## Fragmentation Pathways

The fragmentation follows the "Ortho Effect" and standard nitroaromatic decay:

- Primary Fragmentation: Loss of a nitro radical ( , 46 Da) to form the phenyl cation 190.
- Secondary Fragmentation: Loss of the second nitro group or NO expulsion.
- Ring Degradation: Loss of or from the destabilized ring.

## MS Logic Visualization



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Caption: Fragmentation tree showing the primary loss of nitro groups characteristic of polynitro aromatics.

## Infrared Spectroscopy (IR)

The IR spectrum is heavily influenced by the steric crowding of the vicinal (2,3) nitro groups.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup> This crowding disrupts conjugation, often shifting the asymmetric stretch to higher frequencies compared to planar nitroaromatics.

### Characteristic Bands

| Functional Group | Frequency ( ) | Intensity | Assignment / Notes   |
|------------------|---------------|-----------|--|
| Aromatic C-H     | 3100 - 3050   | Weak      | C-H Stretching (Protons at C4, C6). <sup>[1]</sup>                     |
| Nitro ( ) Asym   | 1550 - 1590   | Strong    | Shifted higher due to steric twist (loss of resonance). <sup>[1]</sup> |
| Nitro ( ) Sym    | 1340 - 1380   | Strong    | Symmetric stretching. <sup>[1]</sup>                                   |
| Aromatic C=C     | 1600, 1450    | Medium    | Ring skeletal vibrations.  |
| C-N Stretch      | 850 - 870     | Medium    | C-N bond connecting ring and nitro group. <sup>[1]</sup>               |
| C-Cl Stretch     | 1050 - 1090   | Strong    | In-plane bending/stretching interaction. <sup>[1]</sup>                |

Note: Literature reports specific bands for DCDNB at 1600

(Asym

) and 750

(deformation), confirming the steric influence.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR)

Due to the lack of symmetry (Point Group

), all carbon atoms are chemically equivalent, and the two protons occupy distinct environments.

### <sup>1</sup>H NMR Data (Proton)

There are two aromatic protons: H4 and H6.

- H4: Located between a Nitro group (C3) and a Chlorine (C5).<sup>[1]</sup>
- H6: Located between two Chlorine atoms (C5 and C1).

Predicted Chemical Shifts (

, ppm in

): | Proton | Environment | Shift Prediction | Multiplicity | Coupling (

) | | :--- | :--- | :--- | :--- | :--- | | H4 | Deshielded by ortho-

and ortho-

.<sup>[1]</sup> | 8.35 - 8.45 | Doublet (d) |

Hz (Meta) | | H6 | Deshielded by two ortho-

atoms.<sup>[1]</sup> | 7.80 - 7.90 | Doublet (d) |

Hz (Meta) |<sup>[1]</sup>

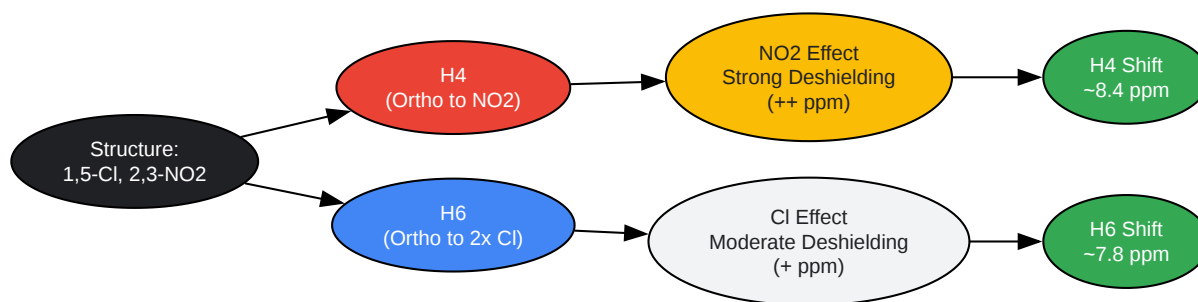
Analysis: H4 is more downfield (higher ppm) because the nitro group (strong electron-withdrawing group, EWG) has a stronger deshielding cone effect in the ortho position than chlorine.

## C NMR Data (Carbon)

The molecule has 6 unique carbon signals.

- C-NO<sub>2</sub> (C2, C3): Most deshielded (145–155 ppm).[1] C2 is flanked by Cl/NO<sub>2</sub>; C3 by NO<sub>2</sub>/H.
- C-Cl (C1, C5): Deshielded (130–140 ppm).[1]
- C-H (C4, C6): Aromatic region (120–130 ppm).

## NMR Interpretation Logic



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Caption: Substituent effects determining the chemical shift hierarchy between H4 and H6.

## Experimental Protocols

### Sample Preparation for NMR

- Solvent Choice: Use DMSO-d<sub>6</sub> (Deuterated Dimethyl Sulfoxide) over  
  
.[1] DCDNB is sparingly soluble in chloroform, and DMSO prevents aggregation of nitro-rich aromatics.
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug to remove undissolved micro-crystallites which can broaden peaks.

## IR Spectroscopy (KBr Pellet Method)

- Ratio: Mix 1 mg of DCDNB with 100 mg of dry KBr (Potassium Bromide).
- Grinding: Grind finely in an agate mortar. Coarse particles cause "Christiansen effect" (baseline scattering), distorting the nitro bands.
- Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

## References

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